N2,N2-DIBUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a morpholine ring, a chlorodifluoromethoxyphenyl group, and dibutylamine groups. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common approach involves the substitution of cyanuric chloride with appropriate amines under controlled conditions. For instance, the reaction of cyanuric chloride with 4-aminobenzoic acid, followed by further substitution with morpholine and dibutylamine, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the morpholine ring and the triazine core.
Coupling Reactions: The presence of aromatic groups allows for coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, palladium catalysts, and various nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the triazine ring, while coupling reactions can introduce new aromatic groups.
Scientific Research Applications
N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives, such as:
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazin-2-amine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
Uniqueness
What sets N,N-dibutyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-N,4-N-dibutyl-2-N-[4-[chloro(difluoro)methoxy]phenyl]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClF2N6O2/c1-3-5-11-30(12-6-4-2)20-27-19(28-21(29-20)31-13-15-32-16-14-31)26-17-7-9-18(10-8-17)33-22(23,24)25/h7-10H,3-6,11-16H2,1-2H3,(H,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRUEPACENHJOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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